Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate

Description

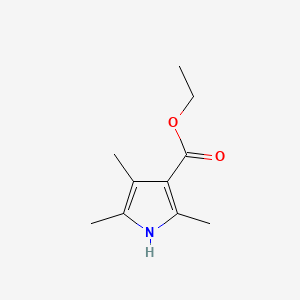

Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-54-4; 55770-78-0) is a substituted pyrrole derivative with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol. This compound features a pyrrole ring substituted with three methyl groups at positions 2, 4, and 5, and an ethoxycarbonyl group at position 2. Key physical properties include:

- Density: 1.059 g/cm³

- Boiling point: 313.9°C at 760 mmHg

- Flash point: 143.7°C

- Vapor pressure: 0.000481 mmHg at 25°C .

Pyrrole derivatives are of interest due to their roles in organic synthesis, pharmaceuticals, and materials science. The substitution pattern on the pyrrole ring significantly influences reactivity, solubility, and intermolecular interactions, such as hydrogen bonding, which can dictate crystallization behavior .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-5-13-10(12)9-6(2)7(3)11-8(9)4/h11H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPMICOPEJCJAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944590 | |

| Record name | Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-54-4, 55770-78-0 | |

| Record name | 2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4,5-trimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055770780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,4,5-trimethylpyrrole with ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carboxylate ester. The reaction is usually performed in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Pyrrole-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the pyrrole ring.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

EtTMpyr-3-COOE serves as a building block in the synthesis of more complex organic molecules. Its specific substitution pattern allows for the creation of various derivatives that can be utilized in further chemical reactions. It has been used in synthesizing macrocycles like octamethylporphyrin, which is significant for biological processes such as oxygen transport.

Table 1: Chemical Reactions Involving EtTMpyr-3-COOE

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Oxidation | Converts to pyrrole-3-carboxylic acid derivatives | Potassium permanganate |

| Reduction | Reduces carboxylate to alcohol derivatives | Lithium aluminum hydride |

| Substitution | Forms substituted pyrrole derivatives | Electrophiles (halogens/nitro) |

Biology

Research has indicated potential biological activities of EtTMpyr-3-COOE, including antimicrobial and anticancer properties. Studies have explored its interaction with various biological targets, suggesting it may act as a ligand that modulates receptor activity due to its carboxylate group's ability to engage in hydrogen bonding.

Case Study: Anticancer Activity

In one study, derivatives of EtTMpyr-3-COOE were tested against several cancer cell lines. Results indicated that certain modifications to the compound enhanced its cytotoxic effects, highlighting its potential as a lead compound for developing new anticancer agents .

Medicine

The compound is being investigated as a precursor for pharmaceutical agents. Its structural features make it suitable for modifications aimed at enhancing therapeutic efficacy. For example, research into its derivatives has shown promise in developing drugs targeting specific diseases due to their improved solubility and reactivity compared to other pyrrole derivatives .

Table 2: Pharmaceutical Applications of EtTMpyr-3-COOE Derivatives

| Derivative Name | Target Disease | Activity Level |

|---|---|---|

| Pyrrole-based anticancer | Various cancers | Moderate to High |

| Antimicrobial derivatives | Bacterial infections | High |

Industry

In industrial applications, EtTMpyr-3-COOE is utilized in producing dyes and pigments due to its ability to form colored azo compounds when reacted with diazonium salts. This property is essential for developing materials with specific color characteristics .

Mechanism of Action

The mechanism of action of ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the carboxylate group allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Pyrrole Derivatives

| Compound Name | CAS Number | Substituents (Positions) | Key Structural Differences | Similarity Score* |

|---|---|---|---|---|

| This compound | 2199-54-4 | 2,4,5-trimethyl; 3-ethoxycarbonyl | Reference compound | — |

| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 2199-59-9 | 2,4-dimethyl; 3-ethoxycarbonyl | Lacks 5-methyl group | 0.93 |

| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | 38664-16-3 | 2,4-dimethyl; 5-formyl; 3-ethoxycarbonyl | Replaces 5-methyl with formyl group | 0.90 |

| 3-(4-(Ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid | 32996-16-0 | 5-methyl; 3-ethoxycarbonyl; propanoic acid side chain | Additional carboxylic acid moiety | 0.90 |

*Similarity scores (0–1 scale) reflect structural overlap with the reference compound, calculated using cheminformatics tools .

Key Observations

This derivative may exhibit higher solubility in polar solvents compared to the reference compound . Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (similarity score: 0.90) introduces a formyl group at position 5, enhancing electrophilicity and enabling further functionalization (e.g., condensation reactions).

Hydrogen Bonding and Crystallization: The carboxylic acid derivative 3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid (CAS: 32996-16-0) can form intermolecular hydrogen bonds via its propanoic acid moiety, likely influencing crystallization behavior and melting points compared to non-acidic analogs .

Physical Property Trends: Methyl groups generally increase hydrophobicity and boiling points due to London dispersion forces. The reference compound’s higher boiling point (313.9°C) compared to less substituted analogs may reflect stronger van der Waals interactions .

Biological Activity

Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 181.23 g/mol. Its structure is characterized by a pyrrole ring with three methyl groups at the 2, 4, and 5 positions and an ethyl ester group at the carboxylic position. This unique arrangement enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi. Studies have shown that it can inhibit the growth of specific pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways. For example, it has been shown to interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase . The following table summarizes some key findings related to its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | A549 (Lung Cancer) | 12.07 | Inhibition of tubulin polymerization |

| Study B | MCF-7 (Breast Cancer) | 10.50 | Induction of apoptosis via Bcl-2 downregulation |

| Study C | HCT-116 (Colon Cancer) | 8.00 | G2/M phase arrest |

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The compound acts as a ligand that binds to various receptors or enzymes, modulating their activity through hydrogen bonding and electrostatic interactions facilitated by its carboxylate group.

Cell Cycle Modulation

Research has demonstrated that this compound can arrest the cell cycle in cancer cells by disrupting microtubule dynamics. This action is critical for preventing cancer cell proliferation and promoting apoptosis .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Study on Anticancer Efficacy : A study involving various cancer cell lines reported that the compound showed significant cytotoxicity with IC50 values ranging from 8 µM to 12 µM across different cell types. The study emphasized its ability to induce apoptosis through modulation of apoptotic markers such as Bcl-2 and Bax .

- Antimicrobial Testing : In another investigation, this compound was tested against common bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated notable inhibitory effects at concentrations as low as 50 µg/mL.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under reflux in anhydrous solvents (e.g., DCM) yields derivatives with moderate to low yields (23–45%). Optimizing reaction conditions, such as using DMSO as a solvent and hydrazine hydrate for cyclization, improves efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies substituent patterns (e.g., methyl groups at δ 2.12–2.47 ppm, ethyl ester signals at δ 1.17–1.45 ppm) .

- ESI-MS : Confirms molecular weight (e.g., m/z 309–494 for derivatives) .

- Single-crystal X-ray diffraction : Resolves regiochemistry and hydrogen bonding (e.g., mean C–C bond length = 0.005 Å, R factor = 0.054) .

Q. How can solubility and stability challenges be addressed during purification?

- Methodological Answer : Use mixed solvents (e.g., DMSO/water) for precipitation. For air-sensitive intermediates, employ inert atmospheres and low-temperature crystallization. Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates pure products .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) using the Colle-Salvetti correlation-energy formula or B3LYP functionals calculates electronic parameters like HOMO-LUMO gaps and Fukui functions. These models correlate with experimental reactivity trends, such as electrophilic substitution at the pyrrole β-position .

Q. How to resolve contradictions between experimental and computational data in regioselectivity studies?

- Methodological Answer : Cross-validate DFT-predicted Fukui indices with experimental NMR coupling constants. For example, discrepancies in acyl substitution sites can be resolved by comparing computed transition-state energies with observed product ratios .

Q. What strategies improve regioselectivity in electrophilic substitutions on the pyrrole ring?

- Methodological Answer : Steric and electronic directing groups (e.g., methyl substituents) influence substitution patterns. Methyl groups at positions 2 and 4 deactivate the α-position, favoring β-substitution. Computational Mulliken charge analysis guides reagent selection (e.g., using trifluoromethyl groups to enhance electrophilic attack at specific sites) .

Q. How to handle low yields in acylation reactions involving this compound?

- Methodological Answer : Low yields (e.g., 23% for iodobenzoyl chloride coupling) often stem from steric hindrance. Using bulky base catalysts (e.g., DMAP) or microwave-assisted synthesis reduces side reactions. Monitoring reaction progress via TLC or LCMS ensures timely termination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.